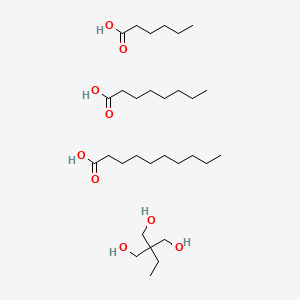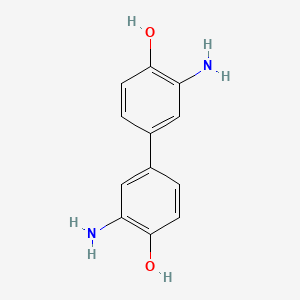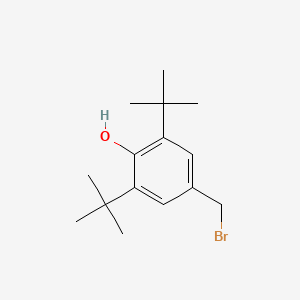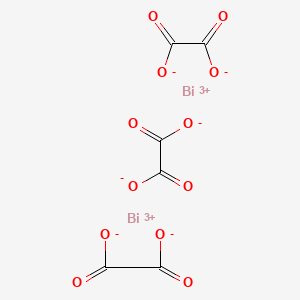![molecular formula C20H22 B1617941 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene CAS No. 92387-50-3](/img/structure/B1617941.png)
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Übersicht
Beschreibung
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H22 It is a hydrogenated derivative of benzo[e]pyrene, characterized by the addition of hydrogen atoms to the aromatic rings, resulting in a decahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene typically involves the hydrogenation of benzo[e]pyrene. The process can be carried out using catalytic hydrogenation, where benzo[e]pyrene is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Benzo[e]pyrene+5H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of hydrogenated PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, proteins, and enzymes, potentially causing changes in gene expression, protein function, and cellular signaling pathways. These interactions can result in anti-cancer, anti-inflammatory, or other therapeutic effects, depending on the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can be compared with other hydrogenated PAHs, such as:
- 1,2,3,4,5,6,7,8-Octahydrobenzo[e]pyrene
- 1,2,3,4,5,6,7,8,9,10-Decahydrobenzo[a]pyrene
- 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrobenzo[e]pyrene
These compounds share similar structural features but differ in the degree of hydrogenation and the position of hydrogen atoms. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFJXJXBCJCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238988 | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92387-50-3 | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)






![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)
